1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1228552-95-1
VCID: VC3428858
InChI: InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3
SMILES: CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3
Molecular Formula: C18H17NO
Molecular Weight: 263.3 g/mol

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

CAS No.: 1228552-95-1

Cat. No.: VC3428858

Molecular Formula: C18H17NO

Molecular Weight: 263.3 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde - 1228552-95-1

Specification

CAS No. 1228552-95-1
Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
IUPAC Name 1-benzyl-2,5-dimethylindole-3-carbaldehyde
Standard InChI InChI=1S/C18H17NO/c1-13-8-9-18-16(10-13)17(12-20)14(2)19(18)11-15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3
Standard InChI Key UJTFYHRAABPCDZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)N(C(=C2C=O)C)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Basic Identification Parameters

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is a laboratory chemical primarily used for scientific research and development purposes . The compound's identity is established through several key parameters:

ParameterValue
CAS Number1228552-95-1
Molecular FormulaC₁₈H₁₇NO
IUPAC Name1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde

Structural Characteristics

The compound features a bicyclic indole core structure with four key substitutions that define its chemical identity and reactivity profile:

  • A benzyl group attached to the nitrogen atom at position 1

  • Methyl groups at positions 2 and 5 of the indole ring system

  • An aldehyde functional group at position 3

This specific substitution pattern distinguishes it from related compounds such as 2,5-dimethyl-1H-indole-3-carbaldehyde (which lacks the N-benzyl group) and 1-benzyl-2-methyl-1H-indole-3-carbaldehyde (which lacks the 5-methyl group) .

Physical and Chemical Properties

PropertyEstimated ValueBasis for Estimation
Physical AppearanceCrystalline solidTypical for indole derivatives
Molecular Weight~263.33 g/molCalculated from molecular formula
Boiling Point>360°C at 760 mmHgComparison with 2,5-dimethyl-1H-indole-3-carbaldehyde (355.7±37.0°C)
Density~1.1-1.3 g/cm³Comparison with 2,5-dimethyl-1H-indole-3-carbaldehyde (1.2±0.1 g/cm³)
SolubilitySoluble in organic solvents; poor water solubilityTypical for N-benzylated indoles

The aldehyde group at position 3 would likely show characteristic infrared absorption around 1660 cm⁻¹, similar to what has been observed in related compounds .

Chemical Reactivity

The reactivity of 1-benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is primarily dictated by the aldehyde functional group at position 3, which serves as a versatile handle for various chemical transformations. The aldehyde group typically exhibits high reactivity toward nucleophilic addition reactions and can participate in numerous synthetic pathways including:

  • Oxidation to carboxylic acid derivatives

  • Reduction to alcohols

  • Condensation reactions with amines to form imines or Schiff bases

  • Aldol condensations with enolizable carbonyl compounds

  • Wittig and related reactions to form olefins

The methyl substituents at positions 2 and 5 would influence the electronic properties of the indole system, potentially affecting the reactivity of the aldehyde group through electronic effects.

Synthesis Methods

Vilsmeier-Haack Formylation and N-Benzylation

A potential synthetic route would involve:

  • Starting with commercially available 2,5-dimethyl-1H-indole

  • Formylation using the Vilsmeier-Haack reaction to introduce the aldehyde group at position 3

  • N-benzylation using benzyl bromide to introduce the benzyl group at the nitrogen position

This approach mirrors the synthesis of 1-benzyl-1H-indole-3-carbaldehyde described in the literature, where the Vilsmeier-Haack formylation provided 1H-indole-3-carbaldehyde in 85% yield, followed by N-benzylation with benzyl bromide in DMF using NaH as a base .

N-Benzylation Following the Vilsmeier-Haack Protocol

The N-benzylation step could be performed according to established procedures:

"To a solution of indole (2) (500 mg, 3.44 mmol) in dry DMF (10 ml) NaH (123 mg, 5.16 mmol, 60% suspension in mineral oil) was added slowly. The reaction mixture was stirred and cooled to 5°C, then benzyl bromide (816 mg, 4.8 mmol) was added dropwise."

This procedure typically affords N-benzylated products in good yields (75% for 1-benzyl-1H-indole-3-carbaldehyde) . The electron-withdrawing effect of the formyl group enhances the acidity of the indole NH, facilitating the proton abstraction and subsequent N-substitution.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands would include:

  • Aldehyde C=O stretching: approximately 1660-1675 cm⁻¹

  • Aromatic C=C stretching: approximately 1530-1550 cm⁻¹

  • Aliphatic C-H stretching: approximately 2850-2950 cm⁻¹

These predictions are based on data from similar compounds like 1-benzyl-1H-indole-3-carbaldehyde, which shows "IR ν max(cm⁻¹). 3108 (C-H Arom.), 2815 (C-H aliph.), 1661(C=O), 1536 (C=C)."

Applications and Biological Activities

Research and Development Applications

1-Benzyl-2,5-dimethyl-1H-indole-3-carbaldehyde is primarily used as a laboratory chemical for scientific research and development purposes . Its potential applications include:

Synthetic Intermediate

The aldehyde functional group provides a versatile handle for further derivatization, making this compound potentially valuable as a synthetic intermediate in the preparation of more complex molecules. Possible transformations include:

  • Oxidation to the corresponding carboxylic acid

  • Reduction to the alcohol

  • Condensation with amines to form imines

  • Wittig reactions to form olefins

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